molecular formula C12H16N2O6 B15146700 Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate

Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate

Cat. No.: B15146700
M. Wt: 284.26 g/mol
InChI Key: VZUFNFBQRUDCHZ-UHFFFAOYSA-N
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Description

Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate is a spirocyclic compound that features a unique bicyclic structure. This compound is often used as an intermediate in pharmaceutical and chemical synthesis due to its stability and reactivity. The presence of both oxygen and nitrogen atoms within the spirocyclic framework makes it a versatile building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate typically involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions. This reaction forms the N-tosylated spiro compound, which is then deprotected using magnesium turnings in methanol. The final step involves treating the intermediate with oxalic acid to yield the oxalate salt .

Industrial Production Methods

Scaling up the production of this compound can be challenging due to the need for precise reaction conditions and the removal of by-products. Industrial methods often involve optimizing the filtration and purification steps to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and solvents like methanol or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate involves its interaction with molecular targets through its spirocyclic structure. This interaction can lead to the formation of stable complexes, which can then undergo further chemical transformations. The pathways involved often include nucleophilic attack and electrophilic substitution .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 8-Oxa-3-azabicyclo[3.2.1]octane
  • 2,2-Dimethylmorpholine

Uniqueness

Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate is unique due to its specific spirocyclic structure, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

bis(2-oxa-6-azaspiro[3.3]heptan-3-yl) oxalate

InChI

InChI=1S/C12H16N2O6/c15-7(19-9-11(5-17-9)1-13-2-11)8(16)20-10-12(6-18-10)3-14-4-12/h9-10,13-14H,1-6H2

InChI Key

VZUFNFBQRUDCHZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)COC2OC(=O)C(=O)OC3C4(CNC4)CO3

Origin of Product

United States

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